3,5-diamino-N-propylbenzamide
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Overview
Description
3,5-diamino-N-propylbenzamide is an organic compound with the molecular formula C10H15N3O It is a derivative of benzamide, where the benzene ring is substituted with amino groups at the 3 and 5 positions and a propyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-propylbenzamide typically involves the following steps:
Nitration: Benzamide is first nitrated to introduce nitro groups at the 3 and 5 positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Nitration: Using continuous flow reactors to achieve efficient nitration.
Catalytic Hydrogenation: Employing large-scale hydrogenation reactors for the reduction step.
Automated Alkylation: Utilizing automated systems for the alkylation process to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
3,5-diamino-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under strong oxidizing conditions.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,5-diamino-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of high-performance polymers and materials.
Mechanism of Action
The mechanism of action of 3,5-diamino-N-propylbenzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The compound may also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,5-diaminobenzoic acid: Similar structure but with a carboxylic acid group instead of a propyl group.
N-propylbenzamide: Lacks the amino groups at the 3 and 5 positions.
3,5-diamino-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
3,5-diamino-N-propylbenzamide is unique due to the presence of both amino groups and a propyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3,5-diamino-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,11-12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZCDQABEPTGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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